molecular formula C8H11IN4 B010009 3-Iodo-4-aminobenzylguanidine CAS No. 106941-20-2

3-Iodo-4-aminobenzylguanidine

Cat. No.: B010009
CAS No.: 106941-20-2
M. Wt: 290.1 g/mol
InChI Key: BSBGVSWPOFOHRE-UHFFFAOYSA-N
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Description

3-Iodo-4-aminobenzylguanidine is a halogenated aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 3-position, an amino group (-NH₂) at the 4-position, and a benzylguanidine moiety. This structure confers unique chemical properties, including enhanced reactivity due to the iodine atom (a strong electron-withdrawing group) and hydrogen-bonding capabilities from the amino and guanidine groups.

The iodine atom facilitates applications in radiopharmaceuticals (e.g., iodine-131 labeling) and cross-coupling reactions (e.g., Suzuki-Miyaura), while the guanidine group enables interactions with biological targets, such as ion channels or enzymes, making it relevant in drug discovery .

Properties

CAS No.

106941-20-2

Molecular Formula

C8H11IN4

Molecular Weight

290.1 g/mol

IUPAC Name

2-[(4-amino-3-iodophenyl)methyl]guanidine

InChI

InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13)

InChI Key

BSBGVSWPOFOHRE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN=C(N)N)I)N

Canonical SMILES

C1=CC(=C(C=C1CN=C(N)N)I)N

Other CAS No.

106941-20-2

Synonyms

3-iodo-4-aminobenzylguanidine
4-AIBG
4-amino-3-iodobenzylguanidine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Key Compounds:

4-Aminobenzylamine Structure: Benzene ring with -NH₂ at the 4-position and a benzylamine side chain. Properties: Lacks iodine; higher aqueous solubility due to the primary amine. Used as a precursor in peptide synthesis . Contrast: Less reactive in halogen-based coupling reactions compared to 3-iodo derivatives.

3-Amino-4-chlorobenzoic Acid Structure: Chlorine at 4-position, -NH₂ at 3-position, and a carboxylic acid group. Properties: Enhanced acidity (pKa ~2.5) due to the -COOH group. Used in dye synthesis and as a corrosion inhibitor . Contrast: The chlorine atom offers weaker leaving-group capability than iodine, limiting its utility in nucleophilic substitution.

Tizanidine Derivatives (A, B, C) Structure: Imidazoline ring with chloro and amino substituents (exact structures vary). Properties: Muscle relaxants with selective α₂-adrenergic receptor agonism. Require rigorous separation to avoid side effects . Contrast: Lack iodine but share pharmacological relevance in targeting neurological pathways.

Table 1: Physicochemical and Functional Comparison
Compound Molecular Weight Halogen Key Functional Groups Solubility Applications
3-Iodo-4-aminobenzylguanidine ~305.1 g/mol Iodine -NH₂, -Guanidine Organic solvents Radiopharmaceuticals, Drug Design
4-Aminobenzylamine ~122.2 g/mol None -NH₂, -CH₂NH₂ Water, ethanol Peptide synthesis
3-Amino-4-chlorobenzoic Acid ~171.6 g/mol Chlorine -NH₂, -COOH Polar solvents Dyes, Corrosion inhibitors
Tizanidine A ~253.7 g/mol Chlorine Imidazoline, -NH₂ Ethanol, DMSO Muscle relaxants

Research Findings and Challenges

  • Synthetic Challenges: The iodine group in this compound complicates purification due to its propensity for dehalogenation under basic conditions .
  • Biological Interactions : Guanidine moiety enhances binding to adrenergic receptors, but iodine’s bulkiness may sterically hinder target engagement compared to smaller halogens .
  • Regulatory Aspects : Analogues like tizanidine require advanced analytical methods (e.g., chiral chromatography) for isomer separation, a consideration for future 3-iodo derivatives .

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